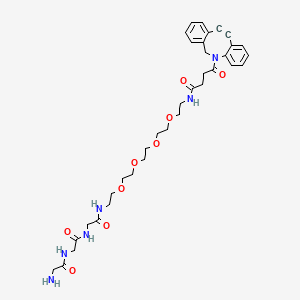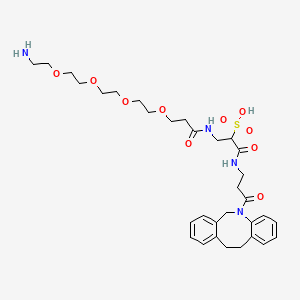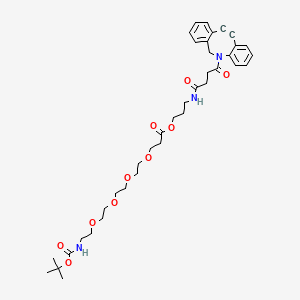
Gly-Gly-Gly-PEG4-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Gly-Gly-PEG4-DBCO is a compound that combines a peptide sequence (Gly-Gly-Gly) with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, making it a valuable tool in click chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO involves several steps:
Peptide Synthesis: The Gly-Gly-Gly sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The peptide is then conjugated with a PEG4 spacer to enhance solubility and flexibility.
DBCO Conjugation: Finally, the DBCO group is attached to the PEGylated peptide through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to produce the Gly-Gly-Gly sequence.
PEGylation and Purification: The peptide is PEGylated and purified using chromatography techniques.
DBCO Attachment: The final step involves attaching the DBCO group and purifying the product to achieve high purity levels
化学反応の分析
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes:
Click Reactions: The DBCO group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The PEG4 spacer can be cleaved under specific conditions, releasing the peptide and DBCO components.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature.
Cleavage Reactions: Conditions vary depending on the specific cleavage mechanism (e.g., enzymatic, acidic, or reductive).
Major Products
SPAAC Products: The major products are the conjugates formed between this compound and azide-containing molecules.
Cleavage Products: The cleavage reactions yield the individual components, such as the peptide, PEG spacer, and DBCO group
科学的研究の応用
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of complex biomolecules and drug delivery systems
作用機序
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves:
SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages.
Cleavage: The PEG4 spacer can be cleaved under specific conditions, releasing the conjugated molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing biomolecules and drugs.
Pathways: The SPAAC reaction pathway and cleavage mechanisms depending on the specific conditions
類似化合物との比較
Similar Compounds
Gly-Gly-Gly-PEG4-Alkyne: Similar structure but with an alkyne group instead of DBCO.
Gly-Gly-Gly-PEG4-Azide: Contains an azide group, used for similar click chemistry applications.
Uniqueness
Gly-Gly-Gly-PEG4-DBCO is unique due to its:
Strain-Promoted Reactivity: The DBCO group allows for SPAAC reactions without the need for copper catalysts.
Cleavable Linker: The PEG4 spacer can be cleaved, making it versatile for various applications
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCHLKYRUJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)








